molecular formula C6H8N4O2 B1593411 2-Hydrazinyl-5-methyl-3-nitropyridine CAS No. 21901-25-7

2-Hydrazinyl-5-methyl-3-nitropyridine

Cat. No. B1593411
CAS RN: 21901-25-7
M. Wt: 168.15 g/mol
InChI Key: XDMWWISPNLFVGD-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 .


Synthesis Analysis

The synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine involves the addition of hydrazine hydrate at the N-C 2 bond, followed by the elimination of ammonia and reduction of the nitro group to amino .


Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-5-methyl-3-nitropyridine is represented by the InChI code: 1S/C6H8N4O2/c1-4-2-5(10(11)12)3-8-6(4)9-7/h2-3H,7H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

2-Hydrazinyl-5-methyl-3-nitropyridine has a melting point of 167-168 °C, a predicted boiling point of 293.9±43.0 °C, and a predicted density of 1.51±0.1 g/cm3 . It has a pKa of 4.84±0.70 (Predicted) .

Scientific Research Applications

Excited States and Spectroscopic Analysis

  • Research has detailed the synthesis and excited states of selected hydrazo-compounds, including 2-Hydrazinyl-5-methyl-3-nitropyridine, examining their electronic absorption, emission spectra, and quantum chemical calculations. These compounds show weak luminescence in solution, highlighting their potential in photochemical applications and the study of molecular interactions (Michalski et al., 2016).

Structural and Vibrational Characteristics

  • Investigations on the intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics of hydrazo-groups in compounds like 2-Hydrazinyl-5-methyl-3-nitropyridine have been conducted. These studies use IR and Raman spectroscopy, alongside DFT quantum chemical calculations, to discuss the optimized structure and vibrational spectra, revealing insights into the molecular behavior and interactions of these compounds (Michalski et al., 2013).

Synthesis and X-ray Analysis

  • The synthesis, X-ray, and spectroscopic analysis of 2-Hydrazinyl-5-methyl-3-nitropyridine derivatives have been achieved, showing structural differences from related pyridine derivatives and revealing supramolecular structures through hydrogen bonding. Such analyses provide a basis for the development of materials and compounds with specific molecular architectures (Tranfić et al., 2011).

Molecular Diodes and Electronic Properties

  • A study introduced a molecular diode based on 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, a compound related to 2-Hydrazinyl-5-methyl-3-nitropyridine, demonstrating charge-induced conformational switching. This research suggests applications in electronic devices, highlighting the potential of such compounds in nanotechnology and molecular electronics (Derosa et al., 2003).

Safety And Hazards

2-Hydrazinyl-5-methyl-3-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

(5-methyl-3-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-4-2-5(10(11)12)6(9-7)8-3-4/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMWWISPNLFVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649569
Record name 2-Hydrazinyl-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-5-methyl-3-nitropyridine

CAS RN

21901-25-7
Record name 2-Hydrazinyl-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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